molecular formula C22H21NO3 B1672551 GW9508 CAS No. 885101-89-3

GW9508

Cat. No.: B1672551
CAS No.: 885101-89-3
M. Wt: 347.4 g/mol
InChI Key: DGENZVKCTGIDRZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

GW9508 is a potent agonist of the free fatty acid receptors GPR40 and GPR120 . These receptors are abundantly expressed on insulin-expressing beta cells and play a vital role in mediating anti-inflammatory and insulin-sensitizing effects .

Mode of Action

This compound interacts with its targets, GPR40 and GPR120, to potentiate glucose-stimulated insulin secretion through the activation of protein kinase C (PKC) α and ε in INS-1 cells . It also reverses palmitate-induced insulin signaling impairment through a GPR40-dependent pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the Akt/GSK-3 pathway to increase glycogen levels in HepG2 cells . It also promotes ox-LDL-induced transcriptional factor NF-E2-related factor 2 (NRF2) translocation into the nucleus . Furthermore, it regulates high-glucose- or palmitate-induced fetuin-A expression to increase insulin sensitivity through a GPR40/PLC/PKC pathway in HepG2 cells .

Pharmacokinetics

This compound shows low clearance, moderate half-life, and ideal bioavailability (54.88%) . It is metabolized in the body through hydroxylation and glucuronidation, with acylglucuronide conjugate (M6) being the most abundant metabolite .

Result of Action

The activation of GPR40 and GPR120 by this compound leads to an increase in insulin secretion in isolated islets . It also decreases the hepatic expression of fetuin-A in high-fat diet-induced (HFD) mice significantly . Moreover, it has been found to have anti-inflammatory and anti-atherosclerotic activities .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, long-term treatment with low doses of this compound in high-fat diet-induced (HFD) diabetic mice decreased blood glucose with decreased plasma insulin significantly and improved glucose intolerance and insulin resistance . .

Biochemical Analysis

Biochemical Properties

GW9508 interacts with several biomolecules, primarily the G-protein-coupled receptor 40 (GPR40). It acts as an agonist for GPR40, triggering a cascade of biochemical reactions that lead to various physiological effects . This compound has shown to have more than 500-fold selectivity for GPR40 over other receptors like GPR41 and GPR43 .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to potentiate glucose-stimulated insulin secretion in MIN6 cells . In addition, this compound has been found to reduce energy efficiency and the expression of inflammatory genes in the hypothalamus .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to GPR40, which leads to a series of intracellular events. It has been shown to stimulate the Akt/GSK-3 pathway, which increases glycogen levels in HepG2 cells . Furthermore, this compound has been found to reverse palmitate-induced insulin signaling impairment through a GPR40-dependent pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, chronic activation of GPR40 by this compound in high-fat diet-induced diabetic mice resulted in significant decreases in blood glucose levels and improvements in glucose intolerance and insulin resistance over time .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For example, intrathecal injection of this compound in mice showed a dose-dependent reduction in mechanical allodynia in certain pain models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to promote stem cell differentiation and bone formation through multiple intracellular metabolism pathways, including purine and pyrimidine metabolism, amino acid metabolism, glutathione metabolism, and taurine and hypotaurine metabolism .

Transport and Distribution

It is known that this compound is a small molecule that can easily diffuse across cell membranes and reach its target, the GPR40 receptor .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane where it binds to the GPR40 receptor. This receptor is a transmembrane protein, and the binding of this compound to it triggers intracellular signaling pathways .

Preparation Methods

GW9508 can be synthesized through a series of chemical reactions involving the coupling of 3-phenoxybenzylamine with 4-bromophenylpropionic acid, followed by further modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling and subsequent reactions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

GW9508 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on this compound.

    Substitution: Substitution reactions can be used to introduce different substituents on the aromatic rings of this compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

GW9508 is unique in its high selectivity for GPR40 and GPR120 compared to other similar compounds. Some similar compounds include:

    AMG 837: Another GPR40 agonist with similar effects on insulin secretion.

    TAK-875: A GPR40 agonist studied for its potential in treating type 2 diabetes.

    TUG-891: A GPR120 agonist with anti-inflammatory properties.

This compound stands out due to its dual agonist activity on both GPR40 and GPR120, making it a versatile tool for studying the roles of these receptors in various physiological processes .

Properties

IUPAC Name

3-[4-[(3-phenoxyphenyl)methylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-22(25)14-11-17-9-12-19(13-10-17)23-16-18-5-4-8-21(15-18)26-20-6-2-1-3-7-20/h1-10,12-13,15,23H,11,14,16H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGENZVKCTGIDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237088
Record name 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885101-89-3
Record name GW-9508
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885101893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Phenoxybenzylamino)phenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GW-9508
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T77GYP2CS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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